molecular formula C7H8ClN3 B11779400 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Katalognummer: B11779400
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: VGJFVVCFLBWGAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a propyl group at position 1, and a carbonitrile group at position 5. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanenitrile with hydrazine hydrate, followed by alkylation with propyl bromide. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocycles, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carbonitrile groups make it a versatile intermediate for further functionalization and derivatization .

Eigenschaften

Molekularformel

C7H8ClN3

Molekulargewicht

169.61 g/mol

IUPAC-Name

4-chloro-2-propylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8ClN3/c1-2-3-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3

InChI-Schlüssel

VGJFVVCFLBWGAS-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=C(C=N1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.